molecular formula C7H12ClN5O B15201244 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride CAS No. 67129-04-8

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride

Cat. No.: B15201244
CAS No.: 67129-04-8
M. Wt: 217.66 g/mol
InChI Key: UXJCSNQRWGHFMY-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride (CAS: 69113-63-9) is a reduced pteridine derivative characterized by a methyl group at position 6 and a protonated amino group at position 2. It is synthesized via catalytic hydrogenation of the corresponding pteridinone, avoiding over-reduction by optimizing reaction conditions . The compound is isolated as a hydrochloride salt to improve stability and reduce hygroscopicity. Key properties include:

  • Molecular formula: C₇H₁₃Cl₂N₅O
  • Molecular weight: 254.12 g/mol
  • UV spectral data: λmax at 263 nm (pH 0.0) and 294 nm (pH 7.4) in Tris/HCl buffer .
  • Applications: Used in enzyme kinetic studies (e.g., dihydropteridine reductase) and as an intermediate in pharmaceutical synthesis, particularly for sapropterin-related formulations .

Properties

CAS No.

67129-04-8

Molecular Formula

C7H12ClN5O

Molecular Weight

217.66 g/mol

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride

InChI

InChI=1S/C7H11N5O.ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);1H

InChI Key

UXJCSNQRWGHFMY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of hydrochloric acid, leading to the formation of the desired pteridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of pteridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various substituted pteridines.

Scientific Research Applications

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: This compound is studied for its role in enzymatic reactions and metabolic pathways.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include key metabolic processes where pteridine derivatives play a crucial role.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The compound’s structural analogs differ primarily in substituents at position 6, which influence physical and spectral properties:

Compound Name (CAS/Reference) Substituent at Position 6 Melting Point (°C) λmax (pH 0.0) λmax (pH 7.4)
Target Compound (69113-63-9) Methyl >105 (decomp) 263 nm 294 nm
6-(1',2',3'-Trihydroxypropyl) derivative (16) Trihydroxypropyl >105 (decomp) 263 nm 294 nm
6-(1',2'-Dihydroxypropyl) derivative (17) Dihydroxypropyl 140 (decomp) 260 nm 293 nm
6-Hydroxymethyl derivative (31969-10-5) Hydroxymethyl N/A N/A N/A

Key Observations :

  • Melting Points : Bulky substituents (e.g., trihydroxypropyl) lower decomposition temperatures compared to methyl groups.
  • UV Spectra : Methyl and trihydroxypropyl derivatives share similar λmax values, suggesting minimal electronic disruption from these groups.

Oxidation Kinetics and Stability

The compound’s oxidation behavior under enzymatic (peroxidase/H₂O₂) or chemical (ferricyanide) conditions differs significantly from amino-substituted pterins:

Compound Name Oxidation Rate Constant (s⁻¹) Deuterium Isotope Effect (kH/kD) Stability of Quinonoid Intermediate
Target Compound 0.042 ~1.2 Low (rapid decomposition)
2-Amino-tetrahydropterins 0.005–0.01 ~10 High (stable rearrangement)
6-Trihydroxypropyl derivative (16) 0.038 ~1.1 Low

Key Observations :

  • Deuterium Isotope Effect: The target compound exhibits minimal isotope effects (kH/kD ≈ 1.2), unlike 2-amino-pterins (kH/kD ≈ 10), indicating a different oxidation mechanism involving non-amino proton abstraction .
  • Intermediate Stability: Quinonoid intermediates from non-amino pteridinones (e.g., the target compound) decompose rapidly, whereas amino-substituted analogs rearrange into stable 7,8-dihydro-3H-pterins .

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